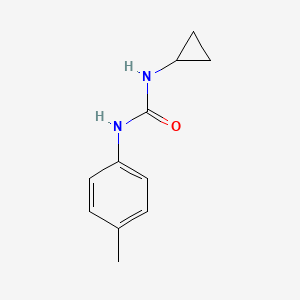

1-Cyclopropyl-3-(4-methylphenyl)urea

Descripción

1-Cyclopropyl-3-(4-methylphenyl)urea is a urea derivative characterized by a cyclopropyl group attached to one nitrogen atom of the urea backbone and a 4-methylphenyl group on the other. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation.

Propiedades

IUPAC Name |

1-cyclopropyl-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-2-4-9(5-3-8)12-11(14)13-10-6-7-10/h2-5,10H,6-7H2,1H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEAEVQSRRXCPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and synthetic features of 1-cyclopropyl-3-(4-methylphenyl)urea and its analogs, derived from the provided evidence:

Key Observations:

Structural Diversity: Electron-Donating vs. Electron-Withdrawing Groups: The 4-methylphenyl group in the target compound is electron-donating, while analogs like Compound 28 () feature electron-withdrawing nitrothiazolyl groups. This difference may impact reactivity and binding interactions in biological systems . Rigidity vs.

Synthetic Efficiency :

- Compound 28 (48% yield) demonstrates higher synthetic efficiency than Z2171315755 (24% yield), possibly due to optimized reaction conditions or less steric hindrance in intermediates .

Spectral Characteristics :

- Urea carbonyl stretches in IR spectra (e.g., 1684 cm⁻¹ for Z2171315755) are consistent across analogs, confirming the urea backbone’s integrity .

Material Science: Tosyloxy-substituted ureas () may serve as intermediates in polymer-drug conjugates due to their sulfonate ester functionality .

Research Findings and Implications

Structure-Activity Relationships (SAR) :

- Substitution at the urea nitrogen significantly influences physicochemical properties. For example, the 4-methylphenyl group in the target compound enhances hydrophobicity, which could improve blood-brain barrier penetration compared to polar analogs like Product 14 () .

Synthetic Challenges :

- Low yields in compounds like Z2171315755 (24%) and AT9283 (unspecified) suggest challenges in coupling sterically hindered amines or purifying complex intermediates. Improved catalytic methods or alternative protecting groups may address these issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.